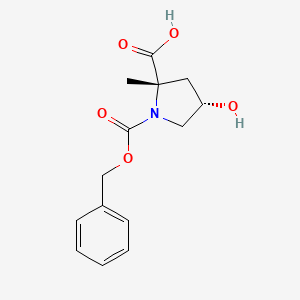![molecular formula C22H27N5O4 B14797509 1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine](/img/structure/B14797509.png)
1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
- Reaction conditions: This step may require the use of a solvent such as dimethylformamide and a base like sodium hydride.
Dimethoxymethylation:
- The dimethoxymethyl group is added via a reaction with dimethoxymethane.
- Reaction conditions: This step is usually carried out under acidic conditions to facilitate the formation of the desired product.
Formation of the Cyanoguanidine Moiety:
- The final step involves the reaction of the intermediate with a cyanoguanidine derivative.
- Reaction conditions: This step may require the use of a solvent such as acetonitrile and a catalyst like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine can be achieved through a multi-step process involving the following key steps:
-
Formation of the Chromen Ring:
- Starting with a suitable precursor such as 2-methyl-3,4-dihydrochromen-4-one, the chromen ring is formed through a cyclization reaction.
- Reaction conditions: Typically involves heating the precursor in the presence of a catalyst such as p-toluenesulfonic acid.
化学反応の分析
Types of Reactions: 1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine undergoes various types of chemical reactions, including:
-
Oxidation:
- The hydroxyl group in the chromen ring can be oxidized to form a ketone.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction:
- The cyanoguanidine moiety can be reduced to form an amine.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
-
Substitution:
- The amino group can undergo substitution reactions to introduce different functional groups.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation of the hydroxyl group results in the formation of a ketone derivative.
- Reduction of the cyanoguanidine moiety leads to the formation of an amine derivative.
- Substitution reactions yield various substituted derivatives depending on the reagents used.
科学的研究の応用
1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine has several scientific research applications:
-
Medicinal Chemistry:
- Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
- Studies on its pharmacokinetics and pharmacodynamics.
-
Pharmacology:
- Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
- Evaluation of its toxicity and safety profile.
-
Materials Science:
- Exploration of its properties as a building block for the synthesis of novel materials with unique properties.
- Potential use in the development of advanced polymers and coatings.
作用機序
The mechanism of action of 1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors: It may bind to and modulate the activity of certain receptors on cell surfaces.
-
Pathways Involved:
- Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.
- Gene Expression: It may affect the expression of specific genes, resulting in altered protein synthesis.
類似化合物との比較
- 1-[(2S)-6-amino-2-(methoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine
- 1-[(2S)-6-amino-2-(ethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine
Uniqueness:
- The presence of the dimethoxymethyl group in the compound provides unique steric and electronic properties that may enhance its biological activity.
- The combination of the chromen ring and cyanoguanidine moiety offers a distinct structural framework that can be exploited for various applications.
特性
分子式 |
C22H27N5O4 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
1-[(2S)-6-amino-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-4-yl]-2-benzyl-3-cyanoguanidine |
InChI |
InChI=1S/C22H27N5O4/c1-22(20(29-2)30-3)19(28)18(16-11-15(24)9-10-17(16)31-22)27-21(26-13-23)25-12-14-7-5-4-6-8-14/h4-11,18-20,28H,12,24H2,1-3H3,(H2,25,26,27)/t18?,19?,22-/m0/s1 |
InChIキー |
OZHUPJHJQIEDFA-AJTFCVKESA-N |
異性体SMILES |
C[C@]1(C(C(C2=C(O1)C=CC(=C2)N)NC(=NCC3=CC=CC=C3)NC#N)O)C(OC)OC |
正規SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)N)NC(=NCC3=CC=CC=C3)NC#N)O)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B14797449.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)



![Calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B14797474.png)
![2-[[4-(3,5-Dimethylpiperazin-1-yl)phenyl]amino]-8-(indan-5-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14797482.png)
![[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14797484.png)


![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)a-Gal1Ac3Ac4Ac6Ac](/img/structure/B14797523.png)
